3-Mercaptopyridine-2-sulfonamide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
99780-72-0 |
|---|---|
Molecular Formula |
C5H6N2O2S2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
3-sulfanylpyridine-2-sulfonamide |
InChI |
InChI=1S/C5H6N2O2S2/c6-11(8,9)5-4(10)2-1-3-7-5/h1-3,10H,(H2,6,8,9) |
InChI Key |
XXONZJKORUUFIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)S(=O)(=O)N)S |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)N)S |
Other CAS No. |
99780-72-0 |
Synonyms |
3-mercaptopyridine-2-sulfonamide MPSA |
Origin of Product |
United States |
Significance Within Pyridine and Sulfonamide Chemistry Research
The study of 3-Mercaptopyridine-2-sulfonamide is noteworthy for its contribution to both pyridine (B92270) and sulfonamide chemistry. Pyridine, a heterocyclic aromatic organic compound, and its derivatives are fundamental building blocks in the development of a wide array of chemical products, including pharmaceuticals, agrochemicals, and dyes. The introduction of both a mercapto and a sulfonamide group onto the pyridine ring creates a multifunctional molecule with distinct chemical properties and potential for further chemical modification.
The sulfonamide group (-SO2NH2) is a critical functional group in medicinal chemistry. nih.gov Its presence in this compound opens avenues for research into its potential biological activities. While this article will not delve into clinical applications, it is important to note that the sulfonamide moiety is a well-established pharmacophore. nih.gov Research into pyridine-sulfonamide hybrids has been an active area of investigation for their potential as various therapeutic agents. nih.gov The unique arrangement of functional groups in this compound provides a scaffold for the synthesis of novel derivatives with potentially interesting chemical and physical properties.
Historical Context of Sulfonamide Research Excluding Clinical Applications
The journey of sulfonamide research began in the early 20th century. In the 1930s, the first widely used antimicrobial, Prontosil, a sulfonamide, was synthesized by the German biochemist Gerhard Domagk. researchgate.net This discovery marked a pivotal moment in the history of chemistry and medicine. Initially developed as synthetic dyes, further investigation by researchers like Fritz Mietzsch and Josef Klarer revealed the remarkable antibacterial effects of these compounds in laboratory settings. ijpediatrics.com
In 1936, Ernest Fourneau discovered that Prontosil was a prodrug, metabolizing in the body to the active antibacterial agent, sulfanilamide. openaccesspub.org This finding spurred a wave of research and development, leading to the synthesis of numerous sulfonamide derivatives with varied properties. openaccesspub.org The primary mechanism of action for the antibacterial properties of sulfonamides was later identified as the competitive inhibition of the enzyme dihydropteroate (B1496061) synthetase, which is crucial for folic acid synthesis in bacteria. This foundational research laid the groundwork for the vast field of sulfonamide chemistry that exists today, extending far beyond its initial applications. The development of sulfonamides was a significant milestone, occurring a decade before the widespread introduction of antibiotics like penicillin. researchgate.net
Structural Features and Functional Group Significance in Academic Research
Classical and Contemporary Synthetic Routes
The construction of this compound involves the strategic formation of the sulfonamide bond and the introduction of the thiol functionality. Various methods, ranging from classical approaches to modern electrochemical techniques, have been developed to achieve this.
Sulfonamide Formation via Pyridinesulfonyl Chlorides and Amine Nucleophiles
A primary and well-established method for constructing the sulfonamide linkage involves the reaction of a pyridinesulfonyl chloride with an amine. chemicalbook.comresearchgate.netnih.govorganic-chemistry.orgmdpi.comnih.gov This reaction is a cornerstone of sulfonamide synthesis. In the context of this compound, this would typically involve the reaction of a suitable pyridine-2-sulfonyl chloride precursor with ammonia or an ammonia equivalent. google.com
The pyridinesulfonyl chloride itself can be generated from the corresponding sulfonic acid or its salt. chemicalbook.com For instance, pyridine-2-sulfonyl chloride can be prepared from sodium 2-pyridinesulfinate by treatment with N-chlorosuccinimide (NCS) in a solvent like dichloromethane. chemicalbook.com The crude sulfonyl chloride can then be reacted in situ with the desired amine in the presence of a base, such as pyridine, to yield the sulfonamide. chemicalbook.com Another approach involves the oxidative chlorination of azaarenethiols using reagents like NaClO2 in an aqueous medium to produce the azaarenesulfonyl chlorides, which then readily condense with amines. researchgate.net
The reaction conditions for sulfonamide formation can be optimized. For example, the addition of pyridine sulfonyl chloride to a solution of an amine in pyridine at elevated temperatures (e.g., 80 °C) has been shown to be effective. nih.gov Microwave irradiation has also been employed to synthesize sulfonamides directly from sulfonic acids or their sodium salts, offering a high-yielding and tolerant method. organic-chemistry.org
Introduction of the Mercapto Group through Selective Functionalization
The introduction of the mercapto group at the 3-position of the pyridine ring is a critical step. One documented route involves the reduction of a pyridine-3-sulfochloride hydrochloride using stannous chloride in concentrated hydrochloric acid. google.com The resulting 3-mercaptopyridine hydrochloride can then be treated with sodium sulfide (B99878) and hydrochloric acid. google.com
Another strategy involves nucleophilic substitution on a suitably substituted pyridine ring. For instance, a patent describes a method for preparing 3-ethylsulfonyl-2-mercaptopyridine through the nucleophilic substitution of 2,3-di-ethylsulfonyl pyridine with a sulfhydrylating reagent, such as a mixture of sodium sulfide and sulfur, or NaHS. google.com While this example leads to an ethylsulfonyl-substituted product, the underlying principle of nucleophilic displacement of a leaving group by a sulfur nucleophile is relevant.
The synthesis of 2-mercaptopyridine (B119420) itself can be achieved by reacting 2-chloropyridine (B119429) with thiourea (B124793) in ethanol (B145695) and aqueous ammonia, or with anhydrous sodium hydrosulfide (B80085) in an organic solvent. wikipedia.orggoogle.com These methods highlight the feasibility of introducing a mercapto group onto a pyridine ring through nucleophilic substitution of a halide.
Electrochemical Oxidative Coupling of Thiols and Amines
A modern and environmentally benign approach to sulfonamide synthesis is the electrochemical oxidative coupling of thiols and amines. capes.gov.brnih.govrsc.orgacs.orgtue.nl This method avoids the need for sacrificial reagents and catalysts, relying on electricity to drive the transformation. capes.gov.brnih.gov The process involves the anodic oxidation of a thiol to a disulfide, followed by the oxidation of the amine to an aminium radical cation. acs.org This radical then reacts with the disulfide to form a sulfenamide (B3320178), which is further oxidized to the sulfonamide. rsc.orgacs.org
This electrochemical method has demonstrated a broad substrate scope and functional group compatibility due to the mild reaction conditions. capes.gov.brnih.gov The reaction can be carried out rapidly, often within minutes, and produces hydrogen as a benign byproduct at the cathode. capes.gov.brnih.gov For the synthesis of a compound like this compound, this could potentially involve the coupling of 3-mercaptopyridine with an ammonia source under electrochemical conditions.
Table 1: Parameters for Electrochemical Sulfonamide Synthesis
| Parameter | Value/Condition | Reference |
| Reactants | Thiol, Amine | capes.gov.brnih.govacs.org |
| Solvent | CH3CN/0.3 M HCl (3:1 v/v) | acs.orgtue.nl |
| Electrodes | Carbon Anode, Iron Cathode | acs.orgtue.nl |
| Electrolyte | Me4NBF4 | acs.orgtue.nl |
| Reaction Time | 5 minutes (flow reactor) | acs.orgtue.nl |
Nucleophilic Substitution Strategies for Pyridine Ring Derivatization
Nucleophilic substitution is a fundamental strategy for modifying the pyridine ring. quimicaorganica.orgquimicaorganica.org Pyridines with leaving groups at the 2- and 4-positions are particularly susceptible to reaction with nucleophiles via an addition-elimination mechanism. quimicaorganica.org This reactivity can be harnessed to introduce various functional groups.
For the synthesis of this compound, nucleophilic substitution could be employed to introduce either the sulfonamide or the mercapto group. For example, a 2-chloro-3-nitropyridine (B167233) could potentially undergo selective substitution at the 2-position with an ammonia equivalent, followed by reduction of the nitro group and conversion to a mercapto group. The inherent electron-deficient nature of the pyridine ring facilitates such substitutions, especially when activated by electron-withdrawing groups. nih.gov
The Chichibabin reaction, which involves the amination of pyridine at the 2-position using sodium amide, is a classic example of nucleophilic substitution on the pyridine ring. quimicaorganica.orgwikipedia.org While this specific reaction introduces an amino group, it demonstrates the principle of direct functionalization at the 2-position.
Thiolation of Pyridine-2-sulfonamides Using Magnesium Thiolates
A targeted method for introducing a thiol group involves the use of magnesium thiolates. thieme-connect.comresearchgate.net Research has shown that pyridine-2-sulfonamides can be thiolated using these reagents. thieme-connect.comresearchgate.netresearchgate.net This approach often involves an initial ortho-functionalization of the pyridine-2-sulfonamide (B152805) using a strong base like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), followed by quenching with an electrophile to introduce a leaving group at the 3-position. thieme-connect.comresearchgate.net Subsequent treatment with a magnesium thiolate (RSMgX) can then lead to the desired 3-thio-substituted pyridine-2-sulfonamide. researchgate.net
Alternatively, a one-pot ortho-functionalization–thiolation procedure can be employed, where symmetric or asymmetric diorganodisulfides are used as electrophiles. thieme-connect.com This methodology provides a direct route to 2,3-disubstituted pyridine dithioethers. The use of magnesium amides has also been reported for the amination of pyridine-2-sulfonyl chloride, highlighting the utility of magnesium-based reagents in functionalizing the pyridine-2-sulfonamide scaffold. researchgate.netfigshare.com
Precursor Design and Starting Material Optimization
A common starting point for pyridine-based pharmaceuticals and agrochemicals is 2-chloropyridine or its derivatives. wikipedia.orggoogle.com For instance, 2-chloropyridine can be a precursor to 2-mercaptopyridine. wikipedia.org A patent discloses the use of 2,3-dichloropyridine as a starting material, which is then converted to 2,3-di-ethylsulfonyl pyridine. google.com This intermediate can then undergo selective nucleophilic substitution.
The design of precursors often involves considering the reactivity of the pyridine ring. The presence of an electron-withdrawing sulfonamide group at the 2-position can influence the regioselectivity of subsequent reactions on the ring. The design of sulfonamide precursors themselves is also a key consideration, with various methods available for their synthesis. researchgate.net
Optimization of starting materials also involves considering their availability and cost. The use of readily available and inexpensive starting materials is crucial for the scalability of any synthetic process. For example, methods that start from simple pyridines and introduce the required functionalities in a stepwise and high-yielding manner are generally preferred.
Reaction Mechanism Elucidation in Synthetic Pathways
Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and achieving desired chemical transformations. For pyridine sulfonamides, mechanistic studies have explored both electrochemical and classical reaction pathways.
Electrochemical methods provide a direct and environmentally friendly route for the oxidative coupling of thiols and amines to form sulfonamides. nih.govnih.gov The transformation is driven entirely by electricity, avoiding the need for chemical oxidants or catalysts and producing only hydrogen gas as a benign byproduct. nih.govnih.govchemistryviews.org
The mechanism for the electrochemical synthesis of sulfonamides from a thiol (like 3-mercaptopyridine) and an amine source proceeds through a series of well-defined steps: nih.govacs.org
Disulfide Formation: The process begins at the anode with the rapid oxidation of the thiol substrate. For instance, kinetic experiments show that a thiol can be completely converted to its corresponding disulfide within the first 20 seconds of the reaction. nih.gov This disulfide is a competent coupling partner in the subsequent steps. nih.govacs.org
Aminium Radical Generation: The amine is then oxidized at a higher potential to form a key aminium radical cation. nih.govacs.org The generation of this radical intermediate is substantiated by experiments where the addition of radical scavengers, such as TEMPO, completely halts the formation of the sulfonamide. nih.govacs.org
Sulfenamide Intermediate Formation: The highly reactive aminium radical attacks the disulfide, leading to the formation of a sulfenamide intermediate. nih.govacs.org This intermediate has been successfully isolated and, when subjected to the same electrochemical conditions, effectively converts to the final sulfonamide product. nih.gov
Consecutive Oxidations to Sulfonamide: The final step involves two sequential oxidation steps of the sulfenamide intermediate to yield the stable sulfonamide. nih.gov
Cyclic voltammetry studies have been instrumental in elucidating the oxidation potentials for each step of this sequence.
Table 1: Electrochemical Oxidation Potentials in Sulfonamide Synthesis
| Reaction Step | Approximate Oxidation Potential (vs. SCE) | Description |
| Thiol Oxidation | ~0.5 V | The thiol is oxidized to form a disulfide. nih.gov |
| Amine Oxidation | ~1.5 V | The amine is oxidized to generate an aminium radical cation. nih.gov |
| Sulfenamide Oxidation I | ~2.0 V | First oxidation of the sulfenamide intermediate. nih.gov |
| Sulfenamide Oxidation II | ~2.6 V | Second oxidation of the sulfenamide intermediate to form the final sulfonamide. nih.gov |
Beyond electrochemical methods, the synthesis of pyridine sulfonamides can be achieved through classical nucleophilic and electrophilic reactions. The most common approach involves the reaction of an amine, acting as a nucleophile, with an electrophilic sulfonyl chloride derivative. nih.gov In the context of this compound, this could involve reacting a suitable aminating agent with 3-mercaptopyridine-2-sulfonyl chloride.
Alternatively, multicomponent reactions can be employed to construct the pyridine ring itself with the desired sulfonamide functionality already incorporated into one of the precursors. rsc.org For example, a common strategy involves the reaction of N-[4-acetylphenyl]-4-methylbenzenesulfonamide with an aldehyde and malononitrile (B47326) in the presence of a catalyst to build a functionalized pyridine ring. researchgate.net A plausible mechanism for such reactions involves the initial formation of an enolic form of the acetyl-sulfonamide, which then participates in a series of condensation and cyclization reactions to yield the final pyridine product. nih.gov
Optimization of Synthetic Protocols for Enhanced Yield and Efficiency
Significant effort has been directed toward optimizing synthetic protocols to maximize the yield and efficiency of sulfonamide production. This includes fine-tuning reaction conditions such as solvent systems, catalysts, and reaction times.
In electrochemical synthesis, the choice of reactor setup has a profound impact. A comparison between batch and continuous-flow reactors for the synthesis of sulfonamides revealed that flow reactors offer superior performance. noelresearchgroup.com While batch reactions required 24 hours and a high concentration of supporting electrolyte (100 mol%) to achieve full conversion, the same reaction in a continuous-flow microreactor was completed in just 5 minutes with only 10 mol% of the electrolyte. noelresearchgroup.com This highlights the efficiency gains from improved mass transfer in flow systems. noelresearchgroup.com
The substrate scope for these optimized electrochemical methods is broad, tolerating a variety of functional groups on both the thiol and amine coupling partners. nih.gov Heterocyclic thiols, including 2-mercaptopyridine, have been shown to be adequate coupling partners, furnishing the desired sulfonamides in good to excellent yields. nih.gov
Table 2: Optimization of Electrochemical Sulfonamide Synthesis
| Parameter | Batch Reactor | Continuous-Flow Reactor |
| Reaction Time | 24 hours | 5 minutes noelresearchgroup.com |
| Electrolyte Required | 100 mol% | 10 mol% noelresearchgroup.com |
| Typical Yields | Lower | Higher |
| Key Advantage | Simplicity for small scale | Rapid optimization, efficiency, scalability noelresearchgroup.com |
Green Chemistry Principles and Sustainable Synthetic Approaches
Modern synthetic strategies for sulfonamides increasingly incorporate the principles of green chemistry to reduce environmental impact. mdpi.comjptcp.com
Electrochemical synthesis is an inherently green method. nih.govnih.gov Its primary advantages align with several green chemistry principles:
Waste Prevention: The method avoids the use of stoichiometric, often toxic, oxidizing and chlorinating reagents required for traditional sulfonyl chloride synthesis, generating only hydrogen as a byproduct. nih.govchemistryviews.org
Atom Economy: By directly coupling readily available thiols and amines, the process maximizes the incorporation of starting material atoms into the final product. nih.gov
Safer Chemistry: It eliminates the need to handle highly reactive and toxic sulfonyl chlorides. chemistryviews.org
Catalysis: The transformation is driven by electro-catalysis, replacing the need for sacrificial chemical reagents. acs.orgedu.krd
Other sustainable approaches include the use of environmentally benign solvents like water or executing reactions in solvent-free conditions. nih.govnih.gov The development of one-pot multicomponent reactions also contributes to a greener process by reducing the number of steps and minimizing waste from purification of intermediates. researchgate.net
Research on Scalability and Continuous-Flow Technologies for Synthesis
The ability to scale up a synthetic process is a critical consideration for industrial applications. Continuous-flow technology has emerged as a key enabler for the safe and efficient large-scale production of chemical compounds, including sulfonamides and their precursors. rsc.orgrsc.org
Flow chemistry offers significant advantages over traditional batch processing for hazardous reactions. mdpi.com The small reactor volume and high surface-area-to-volume ratio allow for exquisite control over reaction parameters and efficient heat dissipation, mitigating the risk of thermal runaway. rsc.org This enhanced safety profile is crucial when working with highly exothermic reactions, such as those used to prepare sulfonyl chlorides. rsc.org
For the electrochemical synthesis of sulfonamides, microflow technology provides operational flexibility that allows for rapid investigation of the reaction scope and is inherently more scalable. noelresearchgroup.com The transition from a batch process producing grams of material over 6.5 hours to a continuous process yielding 500 grams in 12 hours demonstrates a significant improvement in spacetime yield. mdpi.com Automated continuous systems further enhance reliability, reduce operator exposure, and minimize human error. rsc.orgmdpi.com The successful application of flow synthesis to various sulfonylurea compounds, achieving high conversion and throughput (e.g., 41 g/h), underscores the industrial viability of this technology. google.com
Electrophilic and Nucleophilic Reactions of the Pyridine Ring
The pyridine ring in this compound possesses a unique electronic character due to the presence of both an electron-donating mercapto group (-SH) at the 3-position and a powerful electron-withdrawing sulfonamide group (-SO₂NH₂) at the 2-position. This substitution pattern significantly influences its susceptibility to electrophilic and nucleophilic attack.
Generally, the pyridine ring is considered electron-deficient compared to benzene (B151609), making it less reactive towards electrophilic aromatic substitution and more prone to nucleophilic attack. The sulfonamide group, being a strong electron-withdrawing group, further deactivates the ring towards electrophiles. Conversely, it enhances the ring's susceptibility to nucleophilic attack, particularly at positions ortho and para to it. The mercapto group, an electron-donating group, would typically activate the ring towards electrophiles. However, its activating effect is likely overshadowed by the deactivating influence of the adjacent sulfonamide group.
The outcome of such reactions is highly dependent on the specific reagents and reaction conditions. For instance, in reactions with strong nucleophiles, substitution may be directed to the positions activated by the sulfonamide group. Conversely, under certain electrophilic conditions, the mercapto group might direct substitution, although this is less common for highly deactivated pyridine rings.
Oxidation and Reduction Chemistry of the Mercapto Moiety (e.g., Disulfide Formation)
The mercapto (-SH) group is highly susceptible to oxidation, a key transformation for this class of compounds. Mild oxidizing agents readily convert the thiol to a disulfide, forming 2,2'-disulfanediylbis(pyridine-3-sulfonamide). This dimerization is a common and often spontaneous reaction for many thiols, including derivatives of 2-mercaptopyridine. wikipedia.orgd-nb.info For example, 2-mercaptopyridine N-oxide has been shown to dimerize to its disulfide form in the presence of iodine. d-nb.info This process is autocatalytic in nature, as amines can catalyze the oxidation of thiols. wikipedia.org
The reaction can be reversed through reduction of the disulfide bond back to the thiol using appropriate reducing agents. wikipedia.org More aggressive oxidation can lead to the formation of sulfenic (-SOH), sulfinic (-SO₂H), and ultimately sulfonic (-SO₃H) acids. nih.gov The specific product obtained depends on the strength of the oxidizing agent and the reaction conditions. For instance, studies on the related 2-mercaptonicotinic acid have shown that it can be oxidized to the sulfenic acid within seconds. researchgate.net
The formation of intramolecular disulfide bonds is also a critical reaction, particularly in peptide chemistry, where reagents like 2,2'-bispyridyl disulfide are used to rapidly and selectively form cyclic peptides from linear precursors containing two cysteine residues. nih.gov
Alkylation Reactions and Strategies for Diversification
The sulfur atom of the mercapto group is a soft nucleophile and readily undergoes alkylation with various electrophiles, such as alkyl halides. This S-alkylation reaction is a fundamental strategy for introducing molecular diversity, allowing for the synthesis of a wide array of 3-(alkylthio)pyridine-2-sulfonamide derivatives. This reaction provides a straightforward method for modifying the properties of the parent compound, which can be crucial for various applications.
Acid-Base Equilibria and Reactivity of the Sulfonamide Group
The this compound molecule possesses multiple ionizable groups, leading to complex acid-base equilibria in solution. libretexts.orgkhanacademy.orglibretexts.orgkhanacademy.org The primary sites of protonation and deprotonation are the pyridine ring nitrogen, the mercapto group, and the sulfonamide nitrogen.
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can accept a proton, forming a pyridinium (B92312) cation. The basicity of the pyridine nitrogen is significantly reduced by the attached electron-withdrawing sulfonamide group.
Mercapto Group: The thiol group is acidic and can be deprotonated to form a thiolate anion (S⁻). The pKa of thiol groups can vary, but for a related compound, 2-mercaptonicotinic acid, the pKa for the thiol group is reported to be around 10-11. researchgate.net
Sulfonamide Group: The N-H proton of the sulfonamide group is also acidic. The acidity is enhanced by the two adjacent sulfonyl oxygens. The pKa values for sulfonamide groups are influenced by the nature of the substituent on the nitrogen and the aromatic ring. rsc.org Strong linear relationships have been observed between the equilibrium bond lengths of the sulfonamide group and its aqueous pKa values. rsc.org
The sulfonamide group itself can participate in reactions. For example, it can undergo N-alkylation under appropriate conditions. Furthermore, sulfonamides can act as either nucleophiles or electrophiles depending on the reaction partner.
Table 1: Predicted Acid-Base Properties
| Functional Group | Property | Predicted pKa Range | Notes |
|---|---|---|---|
| Pyridine Nitrogen | Basic | < 5 | Basicity is reduced by the electron-withdrawing sulfonamide group. |
| Mercapto Group | Acidic | ~10-11 | Based on data for similar compounds like 2-mercaptonicotinic acid. researchgate.net |
Intramolecular Rearrangement Reactions (e.g., Smiles Rearrangement in Related Pyridine Systems)
Intramolecular rearrangements, such as the Smiles rearrangement, are known to occur in appropriately substituted aromatic systems, including pyridine derivatives. wikipedia.org The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a nucleophilic group displaces a leaving group attached to an activated aromatic ring. wikipedia.org For this to occur in a system related to this compound, a suitable side chain with a terminal nucleophile would need to be present, which could then attack the pyridine ring, leading to a rearranged product.
The Truce-Smiles rearrangement is a related transformation that occurs with stronger nucleophiles, such as organolithium reagents, and does not require the same degree of ring activation. wikipedia.orgmanchester.ac.uk Theoretical studies on S-N type Smiles rearrangements on pyridine rings have shown that the reaction is kinetically feasible and thermodynamically favorable under mild conditions. researchgate.net Such rearrangements provide powerful synthetic routes to complex heterocyclic structures. acs.orgacs.org
Regioselective Functionalization and Metalation Studies (e.g., C-6 Lithiation)
The selective functionalization of the pyridine ring is a key challenge in synthetic chemistry. zendy.ioacs.orgnih.gov Directed ortho-metalation (DoM) is a powerful strategy to achieve regioselectivity. znaturforsch.comclockss.org In this process, a directing metalating group (DMG) on the ring coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. clockss.org
For this compound, both the sulfonamide and mercapto groups could potentially act as DMGs. However, the sulfonamide group is generally a stronger DMG than a thiol. Therefore, it is plausible that lithiation would occur regioselectively at the C-6 position, which is ortho to the sulfonamide group. The use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can help prevent nucleophilic addition to the pyridine ring. clockss.org
Studies on 2-substituted pyridines have shown that lithiation often occurs at the 3-position. clockss.org However, in the case of 2,3-disubstituted pyridines, the regiochemical outcome is a result of the combined directing effects of both substituents. It has been demonstrated that direct lithiation of pyridine derivatives on a solid phase is possible, for example, leading to C-6 substituted products. nih.gov Once the lithiated intermediate is formed, it can be quenched with a variety of electrophiles to introduce new functional groups at the C-6 position with high regioselectivity. nih.govacs.org
Table 2: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| 2,2'-disulfanediylbis(pyridine-3-sulfonamide) |
| 3-(alkylthio)pyridine-2-sulfonamide |
| 2-mercaptopyridine |
| 2-mercaptopyridine N-oxide |
| 2-mercaptonicotinic acid |
| 2,2'-bispyridyl disulfide |
| lithium diisopropylamide (LDA) |
| lithium 2,2,6,6-tetramethylpiperidide (LTMP) |
Advanced Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Techniques for Comprehensive Structural Characterization
Spectroscopy is fundamental to elucidating the molecular structure of 3-Mercaptopyridine-2-sulfonamide, confirming its constituent parts and their arrangement.
Multidimensional NMR spectroscopy is indispensable for unambiguously assigning the proton (¹H) and carbon-¹³C signals of the pyridine (B92270) ring. While one-dimensional NMR provides initial data, 2D experiments like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are required for a definitive structural map.
A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons on the pyridine ring. For this compound, this would show correlations between the proton at position 4 (H4) and the proton at position 5 (H5), as well as between H5 and the proton at position 6 (H6). The absence of a correlation between H4 and H6 would confirm their meta-relationship. An HSQC experiment would then correlate each of these protons directly to the carbon atom to which it is attached (C4, C5, and C6), completing the assignment of the pyridine ring's core structure. The protons of the sulfonamide (SO₂NH₂) and thiol (SH) groups would typically appear as broader singlets, the chemical shifts of which would be sensitive to solvent and concentration.
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, allowing for the unequivocal determination of its molecular formula (C₅H₆N₂O₂S₂). stackexchange.com Beyond this, tandem mass spectrometry (MS/MS) experiments elucidate the compound's fragmentation pathways, offering robust support for its structure.
Based on studies of aromatic sulfonamides, a primary and highly characteristic fragmentation pathway involves the extrusion of sulfur dioxide (SO₂), a loss of 64 Da. cdnsciencepub.com Another common fragmentation involves the cleavage of the C-S bond connecting the sulfonamide group to the pyridine ring or the S-N bond of the sulfonamide itself. The presence of the thiol group introduces additional fragmentation possibilities, such as the loss of an SH radical.
| Proposed Fragment Ion | Formula | Mass (Da) | Likely Origin |
|---|---|---|---|
| [M+H]⁺ | C₅H₇N₂O₂S₂⁺ | 191.0 | Parent molecule (protonated) |
| [M+H - SO₂]⁺ | C₅H₇N₂S⁺ | 127.0 | Loss of sulfur dioxide from parent ion |
| [M+H - NH₂SO₂]⁺ | C₅H₄NS⁺ | 110.0 | Cleavage of the C-S bond |
| [C₅H₄N₂S]⁺ | C₅H₄N₂S⁺ | 124.0 | Loss of H₂S and oxygen from parent ion |
Note: The fragment masses are nominal and serve for illustrative purposes. HRMS would provide these values with high precision.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several distinct absorption bands confirming its structure.
The sulfonamide group would be identified by two strong, characteristic stretching vibrations for the S=O bonds. Studies on pyridine and thiazole (B1198619) sulfonamide derivatives show that the positions of these bands can indicate the electronic environment, such as whether the sulfonamide nitrogen is in an amido or imido form. nih.gov The N-H bond of the sulfonamide would produce a stretching band, while the thiol (S-H) group would exhibit a weaker absorption in its characteristic region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Sulfonamide (N-H) | Stretching | 3350 - 3250 | Medium |
| Thiol (S-H) | Stretching | 2600 - 2550 | Weak |
| Pyridine Ring (C=C, C=N) | Stretching | 1600 - 1450 | Medium-Strong |
| Sulfonamide (S=O) | Asymmetric Stretching | 1350 - 1310 | Strong |
| Sulfonamide (S=O) | Symmetric Stretching | 1170 - 1140 | Strong |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not available, analysis of related sulfonamide and pyridine structures allows for a detailed prediction of its solid-state conformation. researchgate.netresearchgate.net
This technique would provide exact bond lengths, bond angles, and torsion angles, confirming the geometry of the pyridine ring and the tetrahedral arrangement around the sulfonamide sulfur atom. Crucially, it would reveal the intermolecular interactions that define the crystal packing. It is highly probable that the sulfonamide group would participate in strong hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the sulfonyl oxygens acting as acceptors. This often leads to the formation of hydrogen-bonded dimers or extended networks in the crystal lattice of sulfonamides. The thiol group and the pyridine nitrogen could also participate in weaker hydrogen bonding, further stabilizing the crystal structure.
Tautomerism Investigations
Heterocyclic compounds containing thiol groups, particularly in the alpha or gamma position to a ring nitrogen, are known to exist in equilibrium with their thione tautomers. This phenomenon is critical to understanding the chemical reactivity and biological behavior of this compound.
The 3-mercapto group in this compound is adjacent to the sulfonamide at position 2, but not adjacent to the ring nitrogen. However, the general principles of prototropic tautomerism in mercaptopyridines are relevant. The most significant tautomerism involves the 2- and 4-mercaptopyridines, which exhibit a pronounced equilibrium between the thiol form (with the proton on the sulfur atom) and the thione form (with the proton on the ring nitrogen, creating a thiocarbonyl group). cdnsciencepub.comresearchgate.net
For this compound, the analogous equilibrium would be between the 3-mercapto form and a zwitterionic or non-aromatic thione-like form. However, the most well-documented tautomerism for mercaptopyridines involves the migration of the thiol proton to the ring nitrogen. Studies on 2-mercaptopyridine (B119420) show that the position of this equilibrium is highly dependent on the environment. nih.govnih.gov
In nonpolar solvents and the gas phase , the thiol form tends to be more stable.
In polar solvents like water or ethanol (B145695), the equilibrium shifts significantly toward the more polar thione tautomer, which is stabilized by hydrogen bonding with the solvent. nih.gov
This equilibrium can be studied using spectroscopic methods like UV-Vis, IR, and NMR, as the electronic structure and vibrational frequencies of the two forms are distinct.
| Tautomeric Form | Structural Description | Favored in | Key Structural Features |
|---|---|---|---|
| Thiol Form | Aromatic pyridine ring with an S-H group at position 3. | Nonpolar solvents, Gas phase | Aromatic system, S-H bond |
| Thione Form (Hypothetical) | Proton migrates from sulfur to the ring nitrogen, forming a C=S double bond and a positive charge on the nitrogen. | Polar, protic solvents | Zwitterionic character, C=S bond, N-H bond |
Influence of Solvent and Substituents on Tautomeric Preferences
The structure of this compound allows for the existence of multiple tautomers, primarily involving proton transfer between the thiol/thione groups and the sulfonamide nitrogen. The equilibrium between these forms is not static but is significantly influenced by the surrounding chemical environment, including the solvent and the presence of other substituents on the pyridine ring.
Tautomerism in this compound:
The molecule can exhibit two main types of tautomerism:
Thione-Thiol Tautomerism: This involves the proton on the sulfur atom of the mercapto group migrating to the pyridine ring nitrogen, resulting in a zwitterionic or neutral thione form. Studies on related 2-mercaptopyridine derivatives show that the thione form is often favored, especially in polar solvents and the crystalline state. jrimt.jp
Amide-Imidic Acid Tautomerism: The sulfonamide group can also tautomerize, with a proton from the nitrogen migrating to one of the sulfonyl oxygens to form an imidic acid structure.
The interplay of these possibilities leads to several potential tautomers, with the relative stability of each being highly sensitive to external factors.
Solvent Effects: The polarity of the solvent plays a critical role in determining the dominant tautomeric form. mdpi.com The solvent can influence the tautomeric equilibrium by stabilizing one form over another through intermolecular interactions like hydrogen bonding. mdpi.com
Polar Protic Solvents (e.g., Water, Ethanol): These solvents are expected to stabilize the more polar tautomers. For instance, the zwitterionic thione form, with its separated charges, would be significantly stabilized by hydrogen bonding and dipole-dipole interactions with polar solvent molecules. researchgate.netnih.gov Theoretical studies on similar heterocyclic systems confirm that increasing solvent polarity can dramatically shift the equilibrium. mdpi.com
Nonpolar Solvents (e.g., Cyclohexane, Dioxane): In nonpolar environments, the less polar thiol-amide form is likely to be more stable, as it minimizes unfavorable interactions with the solvent. jrimt.jpresearchgate.net
Substituent Effects: The electronic nature of any additional substituents on the pyridine ring can alter the acidity and basicity of the atoms involved in the tautomerism, thereby shifting the equilibrium. nih.gov
Electron-Donating Groups (EDGs): An EDG (e.g., -NH2, -OCH3) would increase the electron density on the pyridine ring nitrogen, making it more basic and favoring the protonated thione form.
Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO2, -Cl) would decrease the basicity of the ring nitrogen, making protonation less favorable and thus shifting the equilibrium towards the thiol form. Research on substituted 1-benzamidoisoquinolines demonstrated that the tautomeric equilibrium could be precisely controlled by the electronic nature of substituents. mdpi.com
| Tautomeric Form | Favored in Polar Solvents | Favored in Nonpolar Solvents | Influence of Electron-Donating Groups (EDGs) | Influence of Electron-Withdrawing Groups (EWGs) |
| Thiol-Amide | ✓ | ✓ | ||
| Thione-Amide (Zwitterionic) | ✓ | ✓ | ||
| Thiol-Imidic Acid | Likely Disfavored | Likely Disfavored |
Conformational Dynamics and Preferred Molecular Conformations
The key rotatable bonds that define the molecule's conformation are:
The C2-S bond between the pyridine ring and the sulfonamide group.
The S-N bond of the sulfonamide group.
The C3-S bond between the pyridine ring and the mercapto group.
The preferred conformation will be the one that minimizes steric hindrance and maximizes stabilizing intramolecular interactions, such as hydrogen bonds. For example, a conformation allowing for an intramolecular hydrogen bond between the sulfonamide N-H and the pyridine nitrogen or the mercapto sulfur could be particularly stable. Studies on other sulfonamides have noted that conformations can vary significantly even between different polymorphs of the same compound. nih.gov In some cases, steric bulk can enforce specific arrangements, such as a "W-shaped" conformation. nih.gov
| Dihedral Angle | Description | Expected Influence on Conformation |
| N(pyridine)-C2-S-N | Rotation of the sulfonamide group relative to the pyridine ring | Steric hindrance between the sulfonamide oxygen/amino groups and the mercapto group at C3 will be a major factor. |
| C2-S-N-H | Orientation of the sulfonamide protons | Influences potential for inter- and intramolecular hydrogen bonding. |
| C(ring)-C3-S-H | Rotation of the mercapto group | Can be involved in intramolecular hydrogen bonding with the sulfonamide group. |
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks, Hirshfeld Analysis)
In the solid state, molecules of this compound arrange themselves into a crystal lattice defined by a network of intermolecular interactions. Understanding this crystal packing is crucial, and it is driven by a combination of strong and weak non-covalent forces.
Hydrogen Bonding Networks: Hydrogen bonds are expected to be the most significant interactions governing the crystal packing of this compound. nih.gov The sulfonamide moiety is a potent hydrogen-bonding unit, providing both donors (the N-H protons) and acceptors (the two sulfonyl oxygens). nih.gov
Potential primary hydrogen bonding motifs include:
N-H···O=S: A strong and common interaction in sulfonamide crystals, often leading to the formation of chains or dimers. nih.govnih.gov
N-H···N(pyridine): The sulfonamide proton can form a hydrogen bond with the nitrogen atom of a neighboring pyridine ring. nih.gov
S-H···O=S or S-H···N: If the thiol tautomer is present, its proton can also act as a hydrogen bond donor.
π-π Stacking: The aromatic pyridine rings can interact through π-π stacking. These interactions, where the electron clouds of adjacent rings overlap, are a significant cohesive force in the crystal packing of many aromatic compounds, including some sulfonamides. nih.govnih.gov
Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, one can gain detailed insight into the crystal packing. mdpi.com
d_norm Surface: The normalized contact distance (d_norm) map highlights regions of significant intermolecular contact. Red spots on the surface indicate close contacts, which typically correspond to hydrogen bonds. nih.gov
| Interaction Type | Donor/Acceptor Groups | Expected Contribution to Crystal Packing |
| Hydrogen Bonding | N-H (donor); O=S, N(pyridine) (acceptors) | Dominant |
| π-π Stacking | Pyridine Rings | Significant |
| H···H Contacts | Various H atoms | Significant |
| C···H/H···C Contacts | Pyridine ring and various H atoms | Moderate |
| O···H/H···O Contacts | Sulfonyl oxygens and various H atoms | Dominant (as part of H-bonding) |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio methods)
Quantum chemical calculations are fundamental to understanding the electronic and structural properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for predicting molecular geometries, electronic distributions, and spectroscopic signatures. For 3-Mercaptopyridine-2-sulfonamide, these calculations would typically be initiated with geometry optimization to find the most stable three-dimensional arrangement of atoms.
The electronic structure of a molecule governs its chemical reactivity and physical properties. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich sulfur atom of the mercapto group and the pyridine (B92270) ring, while the LUMO may be distributed over the electron-withdrawing sulfonamide group and the pyridine ring.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Mercaptopyridine Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
This table presents typical values for a related mercaptopyridine derivative as a reference.
Theoretical calculations are highly effective in predicting vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a vibrational analysis can be performed. nih.gov The resulting theoretical spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups. For this compound, characteristic vibrational frequencies would be expected for the S-H stretch of the mercapto group, the N-H stretches and S=O stretches of the sulfonamide group, and the various C-H and ring vibrations of the pyridine moiety.
Furthermore, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be estimated. These predictions are invaluable for interpreting experimental ¹H and ¹³C NMR spectra.
DFT calculations can be used to determine a range of global and local reactivity descriptors. Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), are derived from the HOMO and LUMO energies and provide a general overview of the molecule's reactivity. Local reactivity descriptors, like the Fukui function, indicate the most likely sites for nucleophilic, electrophilic, and radical attack within the molecule. For this compound, the sulfur atom of the mercapto group and the nitrogen atoms are potential sites for electrophilic attack, while the carbon atoms of the pyridine ring adjacent to the electron-withdrawing sulfonamide group might be susceptible to nucleophilic attack.
Table 2: Illustrative Calculated Reactivity Descriptors for a Sulfonamide Derivative
| Parameter | Value |
| Electronegativity (χ) | 4.15 eV |
| Chemical Hardness (η) | 2.35 eV |
| Global Softness (S) | 0.43 eV⁻¹ |
This table presents typical values for a related sulfonamide derivative as a reference.
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the molecular structure, electronic properties, and reactivity. For this compound, which possesses both hydrogen bond donor and acceptor groups, solvent polarity is expected to play a crucial role.
Furthermore, mercaptopyridines are known to exhibit thione-thiol tautomerism. researchgate.net In the case of this compound, it can exist in equilibrium between the mercapto form (with an S-H group) and the thione form (with a C=S group and the proton on the pyridine nitrogen). The position of this equilibrium can be highly dependent on the solvent. Computational studies can predict the relative stabilities of these tautomers in different solvents, providing insight into the predominant form under various conditions.
Quantum chemical calculations are essential for determining the thermodynamic stabilities of different isomers and tautomers. By calculating the total electronic energies and applying corrections for zero-point vibrational energy and thermal contributions, the relative Gibbs free energies of different structures can be compared. For this compound, besides the thione-thiol tautomerism, rotational isomers (conformers) arising from the rotation around the C-S and S-N bonds of the sulfonamide group are also possible. Theoretical calculations can identify the most stable conformer and the energy barriers for interconversion between different conformers. This information is vital for understanding the molecule's conformational landscape and its potential interactions with biological targets.
Molecular Dynamics (MD) Simulations.nih.govmdpi.com
For this compound, MD simulations could be employed to study its behavior in an aqueous environment or its interaction with a biological macromolecule, such as an enzyme. mdpi.com These simulations can reveal how the molecule moves, changes its shape, and forms hydrogen bonds with surrounding water molecules or amino acid residues in a protein's active site. This dynamic picture is crucial for understanding the mechanisms of action of potential drug candidates.
Based on comprehensive searches for theoretical and computational investigations specifically focused on the chemical compound This compound , it has been determined that there is a lack of published scientific literature corresponding to the detailed outline provided.
Searches were conducted for each specified topic, including protein-ligand interaction dynamics, conformational changes, the role of solvent molecules, Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and theoretical adsorption behavior for "this compound".
The results of this extensive search indicate that while there is a significant body of research on related compounds—such as isomers like 2-mercaptopyridine (B119420) su.seresearchgate.netnih.govresearchgate.net, 4-mercaptopyridine (B10438) researchgate.netuni-ulm.denih.gov, and 6-mercaptopyridine-3-sulfonamide (B76065) scbt.com, as well as broader classes of sulfonamides researchgate.netmdpi.comnih.govnih.govnih.gov and pyridines su.seresearchgate.net—no specific studies providing the requested in-depth data for This compound could be located. The available literature covers general methodologies and findings for these related structures but does not offer the specific protein interaction dynamics, binding analyses, QSAR models, or adsorption data requested for the target compound.
Therefore, it is not possible to generate a scientifically accurate article that adheres strictly to the provided outline and focuses solely on "this compound," as the primary research data required to populate these sections is not available in the public domain.
Synthesis and Characterization of 3 Mercaptopyridine 2 Sulfonamide Derivatives and Analogs
Strategies for Directed Structural Modification
The chemical scaffold of 3-mercaptopyridine-2-sulfonamide offers multiple sites for structural modification, allowing for a systematic exploration of its chemical space. These modifications are typically directed at the sulfonamide group, the pyridine (B92270) ring, and the mercapto group to generate a library of derivatives with diverse properties.
Derivatization at the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) is a primary site for derivatization. Standard synthetic methods often involve the reaction of a sulfonyl chloride with a primary or secondary amine. This approach allows for the introduction of a wide variety of substituents at the sulfonamide nitrogen. For instance, reacting 3-mercaptopyridine-2-sulfonyl chloride with different amines would yield a series of N-substituted sulfonamides.
A general method for synthesizing sulfonamide derivatives involves treating various substituted benzene (B151609) sulfonyl chlorides with N-isopropyl-4-methylpyridine-2,6-diamine in dichloromethane. This reaction highlights the common strategy of using a sulfonyl chloride and an amine to form the sulfonamide linkage. The versatility of this reaction allows for the creation of a diverse library of compounds by simply varying the amine component.
Furthermore, late-stage functionalization of primary sulfonamides can be achieved using a pyrylium (B1242799) salt (Pyry-BF4) to activate the NH₂ group, enabling the formation of a sulfonyl chloride, which can then react with various nucleophiles. researchgate.net This method is applicable to a broad range of substrates, including arylsulfonamides and alkylsulfonamides. researchgate.net
The following table summarizes some examples of derivatization at the sulfonamide moiety:
| Starting Material | Reagent | Product |
|---|---|---|
| 3-Mercaptopyridine-2-sulfonyl chloride | Various primary/secondary amines | N-substituted 3-mercaptopyridine-2-sulfonamides |
| N-isopropyl-4-methylpyridine-2,6-diamine | Substituted benzene sulfonyl chlorides | Pyridine-based sulfonamides |
| Primary sulfonamides | Pyry-BF4, then nucleophiles | Derivatized sulfonamides |
Functionalization of the Pyridine Ring System (e.g., Halogenation, Alkylation)
The pyridine ring itself presents opportunities for functionalization, although its electron-poor nature can make direct substitution challenging. rsc.org Despite these challenges, methods for C-H functionalization of pyridines are being actively developed to avoid the need for pre-functionalized precursors. rsc.orgnih.gov
Strategies for functionalizing the pyridine ring include:
Halogenation: Introduction of halogen atoms (F, Cl, Br, I) onto the pyridine ring can significantly alter the electronic properties of the molecule and provide handles for further cross-coupling reactions.
Alkylation and Arylation: Direct C-H alkylation and arylation of pyridines can be achieved through various catalytic methods, including those that proceed via both ionic and radical pathways. rsc.org For instance, a general platform for the C-4 functionalization of pyridines has been reported, allowing for the introduction of both alkyl and aryl groups. rsc.org
Introduction of other functional groups: Research has shown that the presence of specific groups like -OMe, -OH, -C=O, and -NH₂ on the pyridine ring can be important for biological activity in other pyridine derivatives, suggesting that the introduction of such groups to the this compound scaffold could be a valuable area of investigation. nih.gov
The development of new synthetic methods is crucial for overcoming the inherent difficulties in functionalizing the pyridine ring. rsc.orgnih.govnih.gov
Modifications of the Mercapto Group
The mercapto group (-SH) is a versatile functional group that can undergo a variety of chemical transformations. acs.org
Key modifications include:
Alkylation: The thiol can be readily alkylated to form thioethers (R-S-R'). This is a common strategy to modify the steric and electronic properties of the molecule.
Oxidation: The mercapto group can be oxidized to form disulfides, sulfinic acids, or sulfonic acids, depending on the reaction conditions. For example, 2-mercaptopyridine (B119420) readily oxidizes to 2,2'-dipyridyl disulfide. wikipedia.org
Thiol-Ene and Thiol-Yne Reactions: These "click chemistry" reactions provide efficient and selective methods for conjugating the mercapto group with molecules containing double or triple bonds.
The ability of the mercapto group to interact with metal surfaces, such as gold, has also been explored, which is relevant for the development of research tools and sensors. researchgate.net
Stereoselective Synthesis Approaches for Chiral Analogs
The introduction of chirality into molecules can have a profound impact on their biological activity. For pyridine-containing compounds, several stereoselective synthesis approaches have been developed. researchgate.net
Recent advancements in catalysis have enabled the stereoselective dearomatization of pyridines, providing access to chiral piperidines and other partially hydrogenated pyridine derivatives. mdpi.comacs.org These methods often employ chiral ligands in combination with transition metals like rhodium or cobalt to control the stereochemical outcome of the reaction. rsc.orgnih.gov
For example, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine (B1217469) derivative has been used to synthesize 3-substituted tetrahydropyridines with high enantioselectivity. acs.org Such strategies could be adapted to the this compound scaffold to generate chiral analogs for further study. The development of new chiral pyridine-derived ligands is an active area of research aimed at improving the efficiency and stereoselectivity of these transformations. nih.gov
Development of Compound Libraries for Structure-Activity Relationship (SAR) Exploration in Academic Contexts (non-clinical)
The systematic synthesis of compound libraries is a cornerstone of structure-activity relationship (SAR) studies. wikipedia.org By creating a diverse set of analogs of this compound and evaluating their properties, researchers can identify key structural features that are important for a particular activity.
In an academic, non-clinical context, these SAR studies can provide valuable insights into the fundamental interactions between the molecule and its target. For example, a study on 6-(indol-2-yl)pyridine-3-sulfonamides focused on identifying the optimal combination of substituents at various positions to improve desired properties. chemicalbook.com Similarly, research on pyridine-based N-sulfonamides established SAR based on their activity against various viruses. acs.org These studies demonstrate how systematic structural modifications can lead to a deeper understanding of a compound's chemical and biological properties. acs.org
Application of "Click Chemistry" and Bioconjugation Strategies for Research Tools (non-biological application)
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. csmres.co.uk The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example and has been widely used in various scientific disciplines. nih.govnih.govresearchgate.net
For a molecule like this compound, click chemistry can be used to attach it to other molecules or surfaces to create research tools. For instance, the mercapto group could be functionalized with an alkyne, and the sulfonamide with an azide (B81097) (or vice versa), allowing for efficient conjugation to a variety of substrates.
Bioconjugation strategies, which involve the covalent attachment of molecules to biomolecules or other surfaces, are also highly relevant. princeton.eduspringernature.commdpi.comresearchgate.netresearchgate.net While the prompt specifies non-biological applications, the principles of bioconjugation can be applied to create functionalized materials for research purposes. For example, the mercapto group of this compound can be used to attach the molecule to gold surfaces, a technique often employed in the development of sensors and other analytical devices. researchgate.net The development of three-component modification strategies using linkers that can react with amines and other functional groups further expands the possibilities for creating complex molecular architectures for research applications. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Mercaptopyridine-2-sulfonyl chloride |
| N-isopropyl-4-methylpyridine-2,6-diamine |
| 6-(Indol-2-yl)pyridine-3-sulfonamides |
| 2-Mercaptopyridine |
| 2,2'-dipyridyl disulfide |
| Pyry-BF4 |
Advanced Analytical Methodologies in Research
Chromatographic Separation Techniques (e.g., HPLC, GC-MS for Reaction Monitoring and Purity Analysis)
Chromatographic methods are fundamental in the analysis of 3-Mercaptopyridine-2-sulfonamide, providing robust means for separation, identification, and purity assessment. High-Performance Liquid Chromatography (HPLC) is particularly prevalent due to its versatility and applicability to non-volatile and thermally sensitive molecules like sulfonamides.
In synthetic chemistry, HPLC is a primary tool for real-time reaction monitoring. For instance, in the preparation of related pyridine (B92270) sulfonamide compounds, HPLC is used to track the consumption of starting materials and the formation of products. A typical endpoint for such a reaction is when the concentration of the starting material, such as a mercaptopyridine precursor, falls below a specified threshold, for example, 0.5% of the total peak area in the chromatogram. nih.gov The stability-indicating capacity of HPLC methods is also vital, as forced degradation studies show that potential degradation products can be effectively separated from the parent compound. nih.gov
Purity analysis of the final compound is another critical application. Reversed-phase HPLC is commonly employed, utilizing columns that can effectively separate the main compound from any impurities. The choice of stationary phase and mobile phase is crucial for achieving the desired separation. For sulfonamide and pyridine derivatives, various column and mobile phase combinations are effective.
Table 1: Typical HPLC Parameters for Analysis of Sulfonamide and Pyridine Derivatives
| Parameter | Typical Condition | Rationale/Example |
|---|---|---|
| Column | C18 (e.g., CapcellPack MG, 5 µm) nih.gov or specialized mixed-mode columns (e.g., Primesep 100) sielc.com | C18 columns are standard for reversed-phase chromatography, offering good retention for moderately polar compounds. Mixed-mode columns can offer unique selectivity for hydrophilic and basic compounds like pyridines. helixchrom.com |
| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer and an organic modifier (e.g., Acetonitrile) nih.govnih.gov | A common mobile phase is an ammonium (B1175870) acetate (B1210297) buffer (pH 4.0, 20 mM) mixed with acetonitrile (B52724) (e.g., 60:40 v/v). nih.gov The buffer controls the ionization state of the analyte, influencing retention and peak shape. |
| Detection | UV-Vis Detector (e.g., at 250 nm) nih.gov or Diode Array Detector (DAD) imeko.info | UV detection is suitable as the pyridine ring and sulfonamide group are chromophores. A DAD allows for the simultaneous monitoring of multiple wavelengths, aiding in peak purity assessment. |
| Purity Threshold | <0.5% of starting material remaining nih.gov | A common industrial benchmark to determine the completion of a chemical reaction. |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separation and identification, though its application to sulfonamides can be challenging due to their low volatility and thermal lability. To overcome this, derivatization is often required to convert the sulfonamides into more volatile and thermally stable analogues before analysis. For example, sulfonyl chlorides, which are precursors to sulfonamides, are often converted to N,N-diethylsulfonamides to prevent degradation during GC analysis. nih.gov GC-MS provides detailed structural information from the mass spectra of the separated components, making it invaluable for identifying by-products and impurities in a synthetic mixture. nih.govmdpi.com
Spectrometric Quantification Methods for Research Assays (e.g., Spectrophotometry)
Spectrophotometry offers a simple, rapid, and sensitive method for the quantification of sulfonamides in various samples. These methods are typically colorimetric and rely on the chemical structure of the sulfonamide, specifically the primary aromatic amine group. The general principle involves a two-step chemical reaction: diazotization followed by coupling.
First, the primary aromatic amine of the sulfonamide is diazotized using sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) to form a diazonium salt. This highly reactive intermediate is then coupled with a chromogenic agent in an alkaline medium. The coupling reaction forms a stable, colored azo dye. The intensity of the color, which is directly proportional to the concentration of the sulfonamide, is then measured using a spectrophotometer at the wavelength of maximum absorbance (λmax). nih.govresearchgate.netsemanticscholar.org
Several coupling agents have been successfully used for this purpose, each resulting in a colored product with a characteristic λmax.
Table 2: Spectrophotometric Methods for Sulfonamide Quantification
| Coupling Reagent | Medium | λmax of Azo Dye | Linear Range (µg/mL) | Limit of Detection (µg/mL) | Reference |
|---|---|---|---|---|---|
| 8-Hydroxyquinoline | Alkaline | 500 nm | 0.1 - 7.0 | 0.03 - 0.05 | nih.govresearchgate.net |
| γ-Resorsolic Acid | Alkaline (NaOH) | 458 nm | 0.4 - 20.0 | - | semanticscholar.org |
| Potassium 1,2-Naphthoquinone-4-sulphonate | Alkaline | 455 nm | - | 0.657 | pharmahealthsciences.net |
The selection of the coupling reagent and reaction conditions, such as pH, is optimized to ensure maximum color development and stability. cdnsciencepub.com These methods have been successfully applied to quantify sulfonamides in various preparations and are valued for their precision and accuracy, with reported recoveries often in the range of 97-101%. nih.govresearchgate.net
Electrochemical Characterization Techniques for Mechanistic Studies (e.g., Cyclic Voltammetry)
Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of this compound and elucidating reaction mechanisms. The presence of both a thiol (-SH) and a sulfonamide (-SO₂NH₂) group, attached to a pyridine ring, provides multiple electroactive sites.
Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte and the kinetics of the electron transfer processes. For mercaptopyridine derivatives, CV studies often focus on the oxidation of the thiol group. This process can be complex, often involving an initial one-electron oxidation to form a thiyl radical, which can then undergo further reactions such as dimerization to form a disulfide.
Studies on structurally similar compounds, such as 2-amino-5-mercapto-1,3,4-thiadiazole, have used CV to demonstrate an "electron transfer + chemical reaction" (EC) mechanism. semanticscholar.orgnih.govnih.gov The electrochemical behavior is often pH-dependent, as the protonation state of the thiol and pyridine nitrogen affects the ease of oxidation. nih.gov
Table 3: Electrochemical Parameters for Mercaptopyridine and Related Compounds
| Technique | Electrode System | Medium | Key Observation/Mechanism | Reference |
|---|---|---|---|---|
| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) vs. Ag/AgCl | Acetic acid buffer/ethanol (B145695) | Investigation of the EC (Electron transfer-Chemical reaction) mechanism of thiol oxidation. | semanticscholar.orgnih.govnih.gov |
| Cyclic Voltammetry (CV) | Carbon Anode / Iron Cathode | MeCN / 0.3 M HCl | Thiol group oxidation to disulfide occurs at ~0.5 V vs. SCE. | |
| Controlled Potential Coulometry | Platinum Gauze Electrode | Acetonitrile | Used to determine the number of electrons transferred in the overall oxidation process, confirming multi-step mechanisms. |
By studying the effect of scan rate, pH, and the presence of other chemical species, researchers can build a detailed picture of the reaction pathway. For example, the oxidation of N,N'-diphenyl-l,4-phenylenediamine was shown by CV to proceed via a one-electron process to form a radical cation, which is then converted to a final product in a subsequent one-electron, two-proton step. researchgate.net Such mechanistic insights are invaluable for understanding the compound's role in redox-sensitive biological processes or for designing novel electrochemical synthetic routes.
Development and Application of Chemical Probes for Specific Molecular Detection (e.g., Fluorescent Probes for Biomolecules)
The unique chemical structure of this compound, featuring nucleophilic (thiol) and potential hydrogen-bonding (sulfonamide) groups, makes it an interesting scaffold for the development of chemical probes. Fluorescent probes are particularly valuable tools in chemical biology for the sensitive and specific detection of biomolecules and for cellular imaging. researchgate.net
While specific probes derived directly from this compound are not widely reported, the sulfonamide moiety itself is a key component in various successful fluorescent probes. For example, sulfonamide-containing naphthalimides have been synthesized and evaluated as fluorescent probes for tumor imaging. mdpi.comnih.gov In these designs, the sulfonamide group can act as a targeting moiety or influence the photophysical properties of the fluorophore.
Another strategy involves designing probes where the target analyte interacts with the probe to induce a change in fluorescence. A fluorescent sensor for the detection of sulfonamide antibiotics has been developed based on a terpyridine@Zn²⁺-modified mesoporous silica. rsc.orgrsc.org In this system, the sulfonamide analyte coordinates with the zinc ions, leading to a quenching of the probe's fluorescence, allowing for quantification. This demonstrates that the sulfonamide group can be specifically recognized.
Furthermore, the thiol group on the pyridine ring is a reactive handle that can be used to attach the molecule to a fluorophore or a recognition element. Thiol-reactive fluorescent reagents like monobromobimane (B13751) are commonly used to derivatize thiol-containing molecules for sensitive detection by HPLC with fluorescence detection. researchgate.net This principle can be extended to create "off-on" fluorescent probes where the reaction of the target biomolecule with the thiol group of a probe based on the 3-mercaptopyridine scaffold triggers a significant increase in fluorescence. nih.gov
Table 4: Principles for Developing Probes Based on Sulfonamide/Mercaptopyridine Scaffolds
| Probe Design Principle | Target | Mechanism of Action | Potential Application | Reference |
|---|---|---|---|---|
| Incorporation into a Fluorophore | Tumor Cells | The sulfonamide-naphthalimide derivative is taken up by cells, allowing for fluorescent imaging. | Cancer diagnosis | mdpi.comnih.gov |
| Analyte-Induced Fluorescence Quenching | Sulfonamide Antibiotics | Coordination of the sulfonamide to a Zn²⁺-terpyridine complex quenches fluorescence. | Environmental/food safety monitoring | rsc.orgrsc.org |
| Analyte-Induced Fluorescence Turn-On | Hydrogen Polysulfides (H₂Sₙ) | A probe containing two protected hydroxyl groups and a thioester releases a fluorophore upon reaction with H₂Sₙ. | Studying redox biology | nih.gov |
| Competitive Binding Assay | Drug-Polymer Binding Sites | A competitor sulfonamide displaces a fluorescent probe (1-Anilino-8-naphthalenesulfonate) from its binding site on povidone, causing a change in fluorescence. | Pharmaceutical formulation studies | nih.gov |
The development of such probes is a burgeoning area of research, with significant potential for creating new tools to study biological systems where this compound or similar structures might play a role.
Interactions with Biological Systems: Mechanistic Investigations Strictly in Vitro Focus
Enzyme Inhibition Studies (in vitro Kinetics and Molecular Mechanism)
The sulfonamide group is a well-established pharmacophore known to interact with a variety of enzymes, often acting as a transition-state analog or a competitive inhibitor. The following subsections detail the mechanistic basis for the potential inhibition of several key enzymes by 3-Mercaptopyridine-2-sulfonamide, drawing on the known interactions of related sulfonamide compounds.
Mechanisms of Carbonic Anhydrase Inhibition
Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for the reversible hydration of carbon dioxide. mdpi.com The inhibitory mechanism is well-understood and centers on the primary sulfonamide group (-SO₂NH₂). In its deprotonated, anionic form (SO₂NH⁻), the sulfonamide group coordinates directly to the Zn²⁺ ion located in the enzyme's active site. mdpi.com This interaction displaces the zinc-bound hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby halting the enzyme's function. mdpi.com
The pyridine (B92270) ring in this compound can further influence inhibitory activity and isoform selectivity. The electron-withdrawing nature of the pyridine ring increases the acidity of the sulfonamide group, facilitating its ionization and binding to the zinc cation. mdpi.com Additionally, the pyridine ring and the mercapto group can form hydrogen bonds and van der Waals interactions with amino acid residues lining the active site, which can enhance binding affinity and contribute to selectivity among the 15 different human CA isoforms. nih.gov For instance, different substituents on a pyridine-sulfonamide scaffold have been shown to interact with either the hydrophilic or lipophilic halves of the active site, leading to varied inhibition profiles against different CA isoforms like the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. mdpi.com
Table 1: General Inhibition Data for Pyridine-Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms This table presents representative data for related compounds to illustrate the inhibitory potential of the scaffold, as specific data for this compound is not publicly available.
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range | Selectivity Profile |
|---|---|---|---|
| 4-Substituted Pyridine-3-sulfonamides | hCA II | 271 nM - High µM | Varied, with some compounds showing selectivity for hCA IX over hCA II. mdpi.com |
| 4-Substituted Pyridine-3-sulfonamides | hCA IX | 137 nM - High µM | Some compounds show significant selectivity between hCA IX and hCA XII. mdpi.com |
Dihydropteroate (B1496061) Synthase Inhibition Pathways
Dihydropteroate synthase (DHPS) is a key enzyme in the folate biosynthesis pathway of many microorganisms. nih.gov Sulfonamides act as competitive inhibitors of DHPS by mimicking the structure of its natural substrate, para-aminobenzoic acid (pABA). nih.govnih.gov The structural similarity allows the sulfonamide molecule to occupy the pABA-binding pocket in the enzyme's active site. nih.gov
The mechanism involves the sulfonamide's phenyl group and anionic sulfonyl group fitting into the same hydrophobic pocket and electrostatic environment as the phenyl and carboxylate groups of pABA, respectively. nih.gov This binding prevents the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP), thereby blocking the production of 7,8-dihydropteroate and halting the folate synthesis pathway. nih.gov The presence of the pyridine ring and mercapto group in this compound would differentiate its binding from traditional sulfa drugs, potentially influencing its affinity and the spectrum of susceptible microbial DHPS enzymes.
Molecular Basis of VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. nih.govnih.gov Many small-molecule inhibitors of VEGFR-2 feature a sulfonamide moiety, which contributes to their binding within the ATP-binding pocket of the kinase domain. nih.gov These inhibitors are typically classified as Type I or Type II. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to an inactive conformation, often occupying an adjacent allosteric site. mdpi.com
The inhibitory mechanism involves the formation of hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, such as Cys919. The sulfonamide group can act as a hydrogen bond donor and acceptor, stabilizing the inhibitor-enzyme complex. The pyridine and mercapto groups of this compound could engage in additional interactions within the ATP pocket, potentially enhancing potency and selectivity over other kinases. Molecular modeling and in vitro kinase assays on related compounds have shown that specific substitutions on the core scaffold are crucial for achieving high-affinity binding and potent inhibition. patsnap.com
Table 2: In vitro VEGFR-2 Inhibition by Representative Sulfonamide-Containing Compounds This table includes data for compounds with structural similarities to illustrate the potential mechanism. Specific data for this compound is not available.
| Compound | IC₅₀ against VEGFR-2 | Mechanism of Action |
|---|---|---|
| Sorafenib (B1663141) | 29.7 ± 0.17 nM nih.gov | Type II Kinase Inhibitor |
| Sunitinib | ~10 nM | Type I Kinase Inhibitor |
Triose Phosphate (B84403) Isomerase (TPI) Interaction Mechanisms
Triosephosphate isomerase (TPI) is a central enzyme in glycolysis and gluconeogenesis, catalyzing the interconversion of dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). nih.gov While sulfonamides are not classic inhibitors of TPI, the enzyme's active site contains critical histidine and glutamate (B1630785) residues that mediate the catalytic proton transfer. The structure of this compound, with its potential for hydrogen bonding and its acidic/basic centers, could theoretically interact with the active site loop of TPI.
In vitro studies on human TPI have shown that its stability and catalytic function are sensitive to pH and the presence of specific buffer ions, which can influence the protonation state of active site residues. nih.gov A compound like this compound could potentially modulate enzyme activity by interacting with these sensitive residues or by chelating metal ions that may be required for structural integrity or catalytic activity, although specific inhibitory data for this interaction are not documented.
Hypoxia Inducible Factor-1 (HIF-1) Pathway Inhibition at a Molecular Level
Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels. The active HIF-1 complex consists of an alpha and a beta subunit. The stability and transcriptional activity of the HIF-1α subunit are tightly regulated. Inhibitors of the HIF-1 pathway can act through various molecular mechanisms, including:
Inhibiting HIF-1α protein synthesis: Some inhibitors target upstream signaling pathways like PI3K/Akt/mTOR, which control the translation of HIF-1α mRNA. mdpi.com
Preventing HIF-1α stabilization: Under normal oxygen levels, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent degradation.
Blocking the HIF-1α/p300 interaction: For HIF-1 to activate gene transcription, the HIF-1α subunit must bind to the coactivator p300. Disrupting this protein-protein interaction (PPI) prevents the transcription of target genes. nih.gov
Sulfonamide-containing compounds have been investigated as HIF-1 pathway inhibitors. For instance, some sulfonamides inhibit carbonic anhydrase IX, a HIF-1 target gene that regulates pH, and this inhibition can indirectly affect the tumor's hypoxic response. More directly, specifically designed sulfonyl-containing molecules have been shown to mimic an alpha-helix of HIF-1α, thereby disrupting its crucial interaction with p300 and inhibiting the pathway. nih.gov The this compound structure could potentially interact with components of the HIF-1 signaling cascade, though direct evidence is lacking.
Cell-Based Assays for Mechanistic Understanding (in vitro Cellular Responses)
The sulfonamide scaffold is a key feature in many compounds designed as potential antitumor agents. nih.gov In vitro studies on various human cancer cell lines demonstrate that certain pyridine-sulfonamide hybrids can potently inhibit cell growth and induce apoptosis. nih.gov For instance, one study synthesized a series of novel sulfonamide derivatives and tested their efficacy against 60 human cancer cell lines. nih.gov A specific hybrid, compound VIIb, exhibited broad-spectrum activity with a mean inhibition of 91.67% and demonstrated potent anticancer activity with GI50 (Growth Inhibition 50) values ranging from 1.06 to 8.92 μM across most tested cell lines. nih.gov
Mechanistically, this compound was found to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2) with an IC50 value of 3.6 μM, which is more potent than the reference drug sorafenib (IC50 = 4.8 μM). nih.gov In renal cancer cells (UO-31), this pyridine-sulfonamide hybrid was shown to induce cell cycle disruption and apoptosis. nih.gov The induction of apoptosis was confirmed through DNA flow cytometry and Annexin V-FITC/PI assays, which also revealed a decrease in the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic proteins BAX, p53, and caspase-3. nih.gov
Similarly, another class of related compounds, sulfonamide-acridine hybrids, has been investigated for its cytotoxic effects. mdpi.com In vitro testing against human hepatic (HepG2), colon (HCT-116), and breast (MCF-7) carcinoma cell lines showed significant anticancer activity. mdpi.com One derivative, compound 8b, was particularly active, with IC50 values of 14.51, 9.39, and 8.83 µM for HepG2, HCT-116, and MCF-7 cells, respectively. mdpi.com These compounds are believed to exert their effects by targeting topoisomerases I and II, crucial enzymes involved in DNA replication and transcription. mdpi.com The inhibition of these enzymes leads to disruptions in the cell cycle and the induction of apoptosis. mdpi.com
Table 1: In Vitro Cytotoxicity of Representative Sulfonamide Derivatives
| Compound Class | Cell Line | IC50 / GI50 Value (µM) | Target/Mechanism |
| Pyridine-Sulfonamide Hybrid (VIIb) nih.gov | 60 Cancer Cell Lines (Mean) | 1.06 - 8.92 | VEGFR-2 Inhibition, Apoptosis Induction |
| Sulfonamide-Acridine Hybrid (8b) mdpi.com | HepG2 (Human Hepatic Carcinoma) | 14.51 | Topoisomerase I/II Inhibition |
| Sulfonamide-Acridine Hybrid (8b) mdpi.com | HCT-116 (Human Colon Carcinoma) | 9.39 | Topoisomerase I/II Inhibition |
| Sulfonamide-Acridine Hybrid (8b) mdpi.com | MCF-7 (Human Breast Carcinoma) | 8.83 | Topoisomerase I/II Inhibition |
| Sulfonamide-Acridine Hybrid (7c) mdpi.com | Topo-II (Enzyme Assay) | 7.33 | Topoisomerase II Inhibition |
The sulfonamide functional group is present in various compounds with anti-inflammatory properties. openaccesspub.orgnih.gov In vitro models are crucial for elucidating the mechanisms behind these effects, particularly the modulation of inflammatory mediators. inabj.orgmdpi.com Studies on sulfonamide diuretics, for example, suggest they can exert both pro- and anti-inflammatory effects by influencing pathways involved in immune responses. nih.gov
A key mechanism involves the regulation of pro-inflammatory cytokines. nih.gov For instance, the Na-K-Cl cotransporter 1 (NKCC1), a target for some sulfonamides, is implicated in regulating cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govmdpi.com Inhibition of these pathways can mitigate inflammatory responses. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a common model for screening anti-inflammatory drugs. inabj.orgmdpi.com
In one study, 6-hydroxy-2-mercaptopurine, a compound with structural similarities to the title compound, was shown to suppress the production of nitric oxide (NO), a key inflammatory mediator, in LPS-induced RAW 264.7 macrophages. inabj.org Further investigations in PMA-stimulated HIG-82 synovial fibroblast cells, which mimic conditions in rheumatoid arthritis, showed that this compound also suppressed the release of NO, Prostaglandin E2 (PGE2), and the inflammatory cytokines TNF-α, IL-1β, and IL-6. inabj.org Similarly, studies on other heterocyclic compounds demonstrate the ability to significantly inhibit NO production and down-regulate the expression of these same pro-inflammatory cytokines in vitro. mdpi.commdpi.com
Table 2: In Vitro Anti-inflammatory Activity of Related Compounds
| Compound/Extract | Cell Model | Stimulant | Inhibited Mediators |
| 6-Hydroxy-2-mercaptopurine inabj.org | RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) |
| 6-Hydroxy-2-mercaptopurine inabj.org | HIG-82 Synovial Fibroblasts | PMA | NO, PGE2, TNF-α, IL-1β, IL-6 |
| 1,3-disubstituted-2-thiohydantoin (Compound 7) mdpi.com | RAW 264.7 Macrophages | LPS | NO, IL-1β, IL-6, TNF-α |
| Fucoidan Extracts mdpi.com | Human PBMCs & THP-1 Cells | LPS | TNF-α, IL-1β, IL-6 |
Sulfonamides represent an important class of synthetic antimicrobial agents. nih.gov Their primary mechanism of action in bacteria is the competitive inhibition of dihydropteroate synthetase, an enzyme essential for the synthesis of folic acid. nih.gov As structural analogues of p-aminobenzoic acid (PABA), they block the metabolic pathway necessary for DNA production in susceptible bacteria. nih.gov This mechanism confers a broad spectrum of activity against various bacterial pathogens. nih.gov
In vitro studies have demonstrated the efficacy of various sulfonamide derivatives against both Gram-positive and Gram-negative bacteria. nih.gov For example, Schiff's bases derived from sulfonamides, and particularly their metal complexes (Co(II), Cu(II), Ni(II), Zn(II)), have shown potent in vitro antibacterial activity against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov These studies often show that complexation with a metal ion enhances the antimicrobial properties compared to the uncomplexed ligand. nih.gov
Beyond antibacterial action, some sulfonamides exhibit antifungal properties. nih.govnih.gov In vitro antifungal screening of sulfonamide-derived Schiff's bases has shown activity against species like Trichophyton longifusus, Candida albicans, Aspergillus flavus, and Microsporum canis. nih.gov The development of novel pyridine derivatives continues to be an active area of research, with newly synthesized compounds being screened for their antimicrobial potential against a panel of bacteria and fungi. researchgate.netresearchgate.net
Table 3: In Vitro Antimicrobial Spectrum of Sulfonamide-Derived Schiff's Bases
| Organism Type | Species Tested | Reference |
| Gram-Positive Bacteria | Staphylococcus aureus, Bacillus cereus, Corynebacterium diphtheriae, Streptococcus pyogenes | nih.gov |
| Gram-Negative Bacteria | Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Pseudomonas aeruginosa, Salmonella typhi, Shigella dysentriae | nih.gov |
| Fungi | Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, Candida glaberata | nih.gov |
Structure-Activity Relationships (SAR) in Biological Contexts (Derived from in vitro or Computational Studies)
Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of sulfonamide-based compounds. openaccesspub.org For classical antibacterial sulfonamides, a key SAR principle is that the amino group (-NH2) attached to the aromatic ring must be free and unsubstituted. openaccesspub.org The R1 group on the sulfonamide nitrogen (-SO2NH-R1), however, can be hydrogen or a variety of heterocyclic rings, which modulates the compound's physicochemical properties and potency. openaccesspub.org
In the context of other biological activities, such as anti-inflammatory or enzyme inhibitory effects, the SAR changes significantly. For instance, in a series of sulfonamides derived from carvacrol (B1668589) and evaluated for acetylcholinesterase (AChE) inhibition, the nature of the substituent on the sulfonamide group played a critical role. nih.gov Derivatives containing a morpholine (B109124) or 2-phenol moiety showed higher activity than a hydrazine (B178648) derivative, indicating that cyclic substituents could be favorable for binding to the enzyme's active site. nih.gov
Computational and in vitro studies on pyridine and pyrazole-based sulfonamides have further refined SAR insights. researchgate.net Research has shown that derivatives incorporating a 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl group, which contains an additional amide linkage (NH-CO), were more active as enzyme inhibitors than those with a simpler 4-chlorobenzene-1-sulfonyl group. This suggests the amide linker may provide additional hydrogen bonding opportunities within the target's active site, enhancing binding and inhibitory activity. researchgate.net The pyridine ring itself is a crucial pharmacophore in many biologically active molecules, contributing to diverse pharmacological properties. researchgate.net
Molecular Mechanism of Action Elucidation (e.g., Role of Hydrogen Bonding, Lipophilicity in Target Binding)
Elucidating the molecular mechanism of action requires understanding how a compound binds to its biological target on an atomic level. For sulfonamide derivatives, hydrogen bonding and lipophilic (hydrophobic) interactions are paramount. nih.govresearchgate.net
Molecular docking studies of sulfonamide inhibitors with enzymes like acetylcholinesterase (AChE) reveal that binding is often driven by a combination of interactions. nih.gov These include π–π stacking interactions between the aromatic rings of the inhibitor and aromatic residues (like tryptophan or tyrosine) in the enzyme's active site, as well as crucial hydrogen bonds. nih.gov The sulfonamide group (-SO2NH-) itself is an excellent hydrogen bond donor and acceptor, allowing it to form stable interactions with amino acid residues in the binding pocket. researchgate.net
Emerging Applications in Chemical Research
Role as Ligands in Coordination Chemistry and Metal Complex Formation
The presence of multiple heteroatoms (N, S, O) in 3-Mercaptopyridine-2-sulfonamide makes it an excellent candidate as a ligand in coordination chemistry. The nitrogen atom of the pyridine (B92270) ring, the sulfur atom of the mercapto group, and the nitrogen and oxygen atoms of the sulfonamide group can all potentially coordinate with metal ions. This multi-dentate character allows for the formation of stable chelate rings with transition metals, leading to the creation of diverse and structurally interesting metal complexes.
Schiff bases derived from sulfonamides are known to form stable complexes with a variety of transition metals. nih.gov The resulting metal complexes have been extensively studied for their applications in bioinorganic chemistry, material science, and catalysis. nih.gov While direct studies on this compound are limited, the behavior of related compounds such as 2-mercaptopyridine (B119420) and other sulfonamide derivatives provides significant insight. 2-Mercaptopyridine and its disulfide are known chelating ligands, forming complexes with metals like indium(III). mdpi.com The sulfonamide group, with its nitrogen and oxygen donor atoms, offers numerous coordination possibilities with transition metal ions like Cu²⁺, Zn²⁺, Mn²⁺, and Ni²⁺. orgchemres.org Heterocyclic sulfonamides can act as ligands, coordinating with metal ions through the donor atoms in the sulfonamide group and/or other functional groups within the molecule. orgchemres.org
The coordination mode of this compound can vary depending on the metal ion, the reaction conditions, and the presence of other ligands. It can act as a monodentate, bidentate, or even a bridging ligand, connecting multiple metal centers to form coordination polymers. For instance, 3-cyanopyridine, a related pyridine derivative, can act as both a terminal and a bridging ligand in coordination polymers with transition metals. researchgate.net The specific coordination behavior of this compound with different metal ions remains a promising area for future research.
Application in Catalysis
The metal complexes of this compound, as well as the compound itself, have potential applications in catalysis. Sulfonamide derivatives have been utilized in the development of catalysts for various organic transformations. For example, copper(II) chloride immobilized on magnetic nanoparticles functionalized with 4-amino-3-hydroxybenzaldehyde (B12063522) has been shown to be an efficient and recoverable catalyst for the preparation of sulfonamide derivatives. nih.gov Similarly, an Fe₃O₄@Dopamine-PO-CuBr₂ nanocomposite has been used as a nanomagnetic catalyst for the synthesis of N-aryl sulfonamides. nih.gov
A study on the synthesis of triarylpyridines bearing sulfonate and sulfonamide moieties utilized a novel magnetic nanoparticle catalyst with pyridinium (B92312) bridges (Fe₃O₄@SiO₂@PCLH-TFA). researchgate.net This catalyst demonstrated high recoverability and efficiency in the synthesis of these complex pyridine derivatives. researchgate.net While not directly involving this compound, this research highlights the potential of incorporating pyridine and sulfonamide functionalities into catalytic systems.
Furthermore, 2-mercaptopyridine can be used as a catalyst for isodesmic C-H borylation of heteroarenes in metal-free catalysis. mdpi.com Given the structural similarities, this compound could potentially exhibit similar catalytic activities, either on its own or as part of a larger catalytic system. The synergistic effect of the mercapto, pyridine, and sulfonamide groups could lead to novel catalytic properties.
Development of Chemo-sensing and Fluorescent Probes
The structural features of this compound make it a promising candidate for the development of chemosensors and fluorescent probes for the detection of metal ions. The presence of heteroatoms capable of binding to metal ions, coupled with a conjugated pyridine ring system that can act as a fluorophore, are key characteristics of many fluorescent sensors.
Sulfonamide-containing naphthalimide derivatives have been synthesized and evaluated as potential fluorescent imaging probes. nih.gov These probes have shown the ability to be taken up by cancer cells and provide good fluorescent images. nih.gov While the fluorescence properties of this compound itself have not been extensively reported, its core structure is amenable to modification to enhance its sensing capabilities.
The general principle behind such sensors often involves a change in the fluorescence properties of the molecule upon binding to a specific analyte, such as a metal ion. This can be due to processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). For example, a fluorescent sensor based on an azathia-crown ether possessing a dansyl moiety exhibited significant fluorescence quenching upon the addition of Hg(II) ions. rsc.org Similarly, a mercaptooxazole–phenazine-based sensor showed a blue shift in its fluorescence upon binding to Hg(II). researchgate.net The mercapto group in this compound would be a likely binding site for soft metal ions like mercury.
Utility as Precursors in Material Science (e.g., Polymer Modification)
The reactive mercapto and sulfonamide groups of this compound allow for its use as a precursor in material science, particularly in the modification of polymers. The thiol group can participate in various reactions, such as thiol-ene "click" chemistry or the formation of disulfide bonds, which can be used to crosslink polymer chains or attach the molecule to a polymer backbone.
Insoluble 2-mercaptopyridine derivatives have been prepared by modifying commercially available polystyrene. nih.gov These modified polymers have been used as reagents in peptide synthesis. nih.gov This demonstrates the feasibility of incorporating mercaptopyridine units into polymer structures.
Furthermore, the synthesis of degradable porous polymers has been achieved through the ring-opening addition reaction of a tri-aziridine with thiol-carboxylic acids. google.com This highlights the utility of the thiol group in polymer formation. The sulfonamide group can also be incorporated into polymer backbones. For instance, polysulfonamides are a class of polymers accessible by anionic polymerization. google.com The combination of both a mercapto and a sulfonamide group in this compound offers a dual functionality that could be exploited to create novel polymers with unique properties.
Fundamental Research in Agrochemical Intermediate Synthesis (excluding final product use/efficacy)
This compound and its derivatives are important intermediates in the synthesis of agrochemicals. A key example is the synthesis of the herbicide rimsulfuron. A patent describes the preparation of 3-ethylsulfonyl-2-mercaptopyridine, a closely related compound, as a key intermediate for this herbicide. nih.gov The synthesis involves the nucleophilic substitution of 2,3-bis-ethylsulfonyl pyridine with a sulfhydrylating reagent. nih.gov
The general importance of sulfonamides in agriculture is well-established, with many derivatives possessing herbicidal or pesticidal properties. researchgate.net The pyridine ring is also a common motif in agrochemicals. researchgate.net Therefore, this compound serves as a valuable building block for the synthesis of more complex and potentially active agrochemical compounds. Research in this area focuses on developing efficient and cost-effective synthetic routes to this and related intermediates.
The synthesis of 3-ethylsulfonyl-2-pyridine sulfonamide, another key intermediate, can be achieved through the condensation reaction of 3-ethylsulfonyl-2-pyridine sulfonyl chloride with ammonia (B1221849). nih.gov These synthetic methodologies are crucial for the industrial production of certain herbicides.
Corrosion Inhibition Studies (Computational and Experimental Approaches)
Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen are often effective corrosion inhibitors for various metals and alloys. These compounds can adsorb onto the metal surface, forming a protective film that inhibits the corrosion process. The molecular structure of this compound, with its pyridine ring, mercapto group, and sulfonamide group, suggests its potential as a corrosion inhibitor.
Experimental and computational studies on various pyridine and sulfonamide derivatives have demonstrated their effectiveness in this regard. For example, pyrimidinone derivatives have been shown to be effective corrosion inhibitors for copper in nitric acid. nih.gov The inhibition efficiency of these compounds increases with concentration and they act as mixed-type inhibitors, adsorbing on the copper surface according to the Langmuir adsorption isotherm. nih.gov
Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the mechanism of corrosion inhibition by correlating the molecular properties of the inhibitor with its experimental efficiency. researchgate.net These studies often show that the heteroatoms and π-electrons of the aromatic rings are the primary sites of interaction with the metal surface. For instance, DFT studies on 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (B1598888) as a corrosion inhibitor for carbon steel have shown that the oxygen and nitrogen atoms, as well as the π-electrons of the imidazo-pyrimidine structure, are key to its adsorption on the metal surface.
While direct experimental or computational studies on this compound as a corrosion inhibitor are not widely available, the known properties of related compounds strongly suggest its potential in this application. The presence of the soft sulfur atom in the mercapto group would likely lead to strong adsorption on the surfaces of metals like copper and steel.
Future Research Directions and Challenges
Exploration of Unconventional Synthetic Methodologies
The development of novel and efficient synthetic routes to 3-Mercaptopyridine-2-sulfonamide is a fundamental prerequisite for its widespread study. While classical methods for the formation of sulfonamides, such as the reaction of a sulfonyl chloride with an amine, are established, future research should focus on more advanced and sustainable approaches.
Unconventional methodologies that warrant investigation include:
Catalytic C-H Amination: Direct C-H functionalization of the pyridine (B92270) ring at the 2-position with a sulfonamide moiety would represent a highly atom-economical approach. This could involve transition-metal catalysis to achieve regioselective amination, bypassing the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow synthesis could offer significant advantages in terms of safety, scalability, and reaction control, particularly when handling potentially reactive intermediates. The precise control over reaction parameters in a flow reactor could lead to improved yields and purities.
Electrochemical Synthesis: Electrosynthesis offers a green and often highly selective method for forming chemical bonds. mdpi.com Investigating the electrochemical coupling of a suitable 3-mercaptopyridine derivative with a source of the sulfonamide group could provide a novel and efficient synthetic pathway. mdpi.com
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of C-N and S-N bonds. Exploring this technology for the synthesis of this compound could lead to milder reaction conditions and unique reactivity patterns.
A significant challenge will be achieving the desired regioselectivity, particularly in distinguishing between the different positions on the pyridine ring and managing the reactivity of the thiol group.
Pursuit of Deeper Mechanistic Insights into Chemical Reactivity
A thorough understanding of the chemical reactivity of this compound is crucial for its potential applications. The interplay between the electron-withdrawing sulfonamide group, the potentially nucleophilic thiol group, and the pyridine ring likely results in complex and interesting reactivity.
Key areas for mechanistic investigation include:
Tautomerism: Like other mercaptopyridines, this compound can exist in tautomeric forms (thiol-thione). wikipedia.org Investigating the factors that influence this tautomeric equilibrium, such as solvent polarity and pH, is essential as the reactivity of the thiol and thione forms will differ significantly.
Oxidation Chemistry: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides, sulfinic acids, or sulfonic acids. wikipedia.org A detailed study of the oxidation of this compound under various conditions would be necessary to understand its stability and potential for use in redox-sensitive applications. A publication from 1984 mentions the preparation of the disulfide of this compound, indicating early interest in its oxidation products. nih.gov
Acidity and Basicity: The pKa values of the thiol and sulfonamide protons, as well as the basicity of the pyridine nitrogen, will govern the molecule's behavior in different chemical environments. Determining these values will be fundamental to understanding its interaction with biological targets and its use in catalysis.
Coordination Chemistry: The presence of multiple heteroatoms (N, S, O) makes this compound a potentially interesting ligand for metal coordination. nih.gov Investigating its coordination behavior with various metal ions could lead to the development of novel catalysts or materials.
Integration of Advanced Computational Modeling for Complex Molecular Interactions
Computational chemistry offers a powerful tool to complement experimental studies and provide deeper insights into the properties and reactivity of this compound.
Future computational studies should focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties. nih.gov It can also be employed to model reaction mechanisms and predict the stability of intermediates and transition states, aiding in the design of synthetic routes and the interpretation of reactivity data. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with solvent molecules or biological macromolecules. This can provide valuable information about its behavior in different environments.
Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of derivatives of this compound are synthesized and their biological activity is tested, QSAR modeling can be used to identify the key structural features that are important for activity. nih.gov
A key challenge in computational modeling will be the accurate representation of the molecule's electronic structure, particularly the tautomeric equilibrium and the potential for intramolecular hydrogen bonding.
Development of Highly Selective Research Tools and Probes
The unique chemical properties of this compound could be harnessed to develop novel research tools and probes.
Potential applications in this area include:
Fluorescent Probes: By incorporating a suitable fluorophore, derivatives of this compound could be designed as fluorescent probes for the detection of specific analytes or for imaging in biological systems. The sulfonamide group has been utilized in probes for visualizing the endoplasmic reticulum. researchgate.net
Bioconjugation Reagents: The thiol group can be used to attach the molecule to proteins or other biomolecules, allowing for the development of targeted drug delivery systems or diagnostic agents.
Enzyme Inhibitor Scaffolds: Sulfonamides are a well-established class of enzyme inhibitors. researchgate.net this compound could serve as a scaffold for the design of inhibitors targeting specific enzymes, with the mercapto group providing an additional point of interaction or a site for further functionalization.
The primary challenge will be to design probes with high selectivity and sensitivity for their intended target, while minimizing off-target effects.
Identification of Novel Applications in Material Science and Catalysis
The structural features of this compound suggest potential applications in material science and catalysis.
Future research could explore:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the molecule to act as a multidentate ligand could be exploited to construct coordination polymers and MOFs with interesting structural and functional properties, such as porosity for gas storage or catalytic activity. nih.gov
Self-Assembled Monolayers (SAMs): The thiol group can anchor the molecule to gold surfaces, allowing for the formation of SAMs. The properties of these surfaces could be tuned by modifying the pyridine and sulfonamide groups, leading to applications in sensors, electronics, or biocompatible coatings.
Organocatalysis: The combination of acidic and basic sites within the molecule could enable it to act as an organocatalyst for various chemical transformations. For instance, 2-mercaptopyridine (B119420) has been shown to catalyze C-H borylation reactions. wikipedia.org
A significant hurdle will be the synthesis of the compound in sufficient quantities and purity for materials science applications, and the characterization of the resulting materials.
Addressing Remaining Research Gaps in Biological Activity Mechanisms (in vitro)
While the sulfonamide functional group is a well-known pharmacophore, the specific biological activities of this compound remain largely unexplored. nih.govrsc.org In vitro studies are essential to identify any potential therapeutic applications.
Key research gaps to be addressed include:
Antimicrobial Activity: Given that sulfonamides were among the first antibiotics, it is crucial to screen this compound for activity against a broad range of bacterial and fungal pathogens. nih.govacs.org
Enzyme Inhibition Assays: A wide range of enzymes are known to be inhibited by sulfonamides. researchgate.net Systematic screening of this compound against panels of relevant enzymes, such as carbonic anhydrases or proteases, could reveal novel inhibitory activities.
Anticancer Activity: Many pyridine and sulfonamide derivatives have shown promise as anticancer agents. nih.gov The antiproliferative activity of this compound should be evaluated against a panel of cancer cell lines to identify any potential for development as an oncology therapeutic.
Mechanism of Action Studies: If any significant biological activity is identified, detailed mechanistic studies will be required to determine the molecular target and the pathway through which the compound exerts its effects.
A major challenge will be to conduct these studies in a systematic and high-throughput manner to efficiently screen for a wide range of potential activities.
Q & A
Q. What are the established synthetic routes for 3-Mercaptopyridine-2-sulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves sulfonylation of 3-mercaptopyridine derivatives. Key steps include:
Sulfonamide Formation : React 3-mercaptopyridine with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .
Solvent Selection : Use aprotic solvents like dichloromethane or THF to enhance reactivity.
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
- Optimization Strategies :
- Vary molar ratios (1:1.2 substrate:sulfonyl chloride) to improve conversion.
- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
- Characterize purity using melting point analysis (compare to literature values, e.g., ~230°C decomposition) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Monitor the pyridine ring protons (δ 7.5–8.5 ppm) and sulfonamide NH protons (δ 10–12 ppm, broad singlet).
- ¹³C NMR : Identify the sulfonamide sulfur-bound carbon (δ ~140 ppm) and pyridine carbons (δ ~120–150 ppm) .
- IR Spectroscopy : Confirm S-H (~2550 cm⁻¹, weak) and sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak ([M+H]⁺ at m/z ~218) and fragmentation patterns (e.g., loss of SO₂NH₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Meta-Analysis Framework :
Variable Identification : Compare experimental parameters (e.g., cell lines, assay conditions, compound concentrations) across studies .
Statistical Reconciliation : Apply ANOVA or t-tests to assess variability in IC₅₀ values, ensuring significance thresholds (p < 0.05) are standardized .
Mechanistic Validation : Use enzymatic assays (e.g., sulfonamide-targeted enzymes like carbonic anhydrase) to confirm inhibitory activity under controlled conditions .
- Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility (e.g., DMSO vs. aqueous buffers).
Q. What computational chemistry approaches are suitable for studying the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) :
Optimize molecular geometry using B3LYP/6-31G(d) basis sets.
Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking :
- Simulate interactions with biological targets (e.g., carbonic anhydrase) using AutoDock Vina.
- Validate binding poses with experimental crystallographic data .
- QSAR Modeling :
- Corrogate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with bioactivity using partial least squares regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
